2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chloro group, a cyano group, a methylphenyl group, and a trifluoromethyl group attached to the pyridine ring. It is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylphenylacetonitrile.
Cyclization: The prepared 4-methylphenylacetonitrile undergoes cyclization with appropriate reagents to form the pyridine ring.
Functional Group Introduction: The chloro, cyano, and trifluoromethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced using cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Amines: From the reduction of the cyano group.
Substituted Pyridines: From nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemistry: It serves as a precursor for the development of agrochemicals, such as herbicides and insecticides.
Material Science: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. In agricultural chemistry, it may inhibit essential biological pathways in pests or weeds, leading to their control.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyano-4-(trifluoromethyl)pyridine: Lacks the 4-methylphenyl group.
3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine: Lacks the chloro group.
2-Chloro-3-cyano-6-(4-methylphenyl)pyridine: Lacks the trifluoromethyl group.
Uniqueness
2-Chloro-3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it valuable in various applications.
Properties
IUPAC Name |
2-chloro-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c1-8-2-4-9(5-3-8)12-6-11(14(16,17)18)10(7-19)13(15)20-12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTGWALGWCOIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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